4-(2-Oxo-1,3-oxazinan-3-yl)benzoic acid
Overview
Description
4-(2-Oxo-1,3-oxazinan-3-yl)benzoic acid is an organic compound with the molecular formula C11H11NO4 It is characterized by the presence of an oxazinan ring fused to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxo-1,3-oxazinan-3-yl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobenzoic acid with glyoxylic acid to form the oxazinan ring. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, and under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxo-1,3-oxazinan-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazinan ring to other functional groups.
Substitution: The benzoic acid moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acid derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-(2-Oxo-1,3-oxazinan-3-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Oxo-1,3-oxazinan-3-yl)benzoic acid involves its interaction with specific molecular targets. The oxazinan ring can interact with enzymes or receptors, modulating their activity. The benzoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2-Oxo-1,3-oxazinan-3-yl)benzoic acid derivatives: Compounds with similar structures but different substituents on the oxazinan ring or benzoic acid moiety.
Oxazinan derivatives: Compounds containing the oxazinan ring but with different functional groups attached.
Benzoic acid derivatives: Compounds with the benzoic acid moiety but different substituents.
Uniqueness
This compound is unique due to the combination of the oxazinan ring and benzoic acid moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-10(14)8-2-4-9(5-3-8)12-6-1-7-16-11(12)15/h2-5H,1,6-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFLJRWKXYVANE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)OC1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594006 | |
Record name | 4-(2-Oxo-1,3-oxazinan-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
766556-62-1 | |
Record name | 4-(Dihydro-2-oxo-2H-1,3-oxazin-3(4H)-yl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=766556-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Oxo-1,3-oxazinan-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-OXO-1,3-OXAZINAN-3-YL)BENZOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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